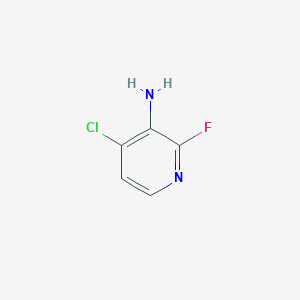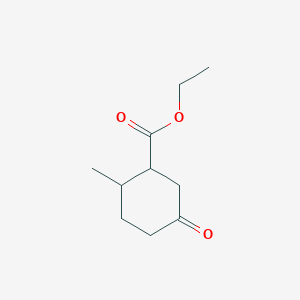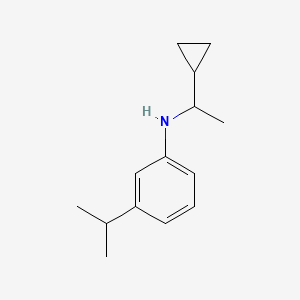
N-(1-Cyclopropylethyl)-3-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyclopropylethyl)-3-(propan-2-yl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are substituted with a cyclopropylethyl group and a propan-2-yl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclopropylethyl)-3-(propan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-(propan-2-yl)aniline with 1-cyclopropylethyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclopropylethyl)-3-(propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(1-Cyclopropylethyl)-3-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Cyclopropylethyl)-3-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropylethyl and propan-2-yl groups may influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline
- N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline
Uniqueness
N-(1-Cyclopropylethyl)-3-(propan-2-yl)aniline is unique due to the specific positioning of the cyclopropylethyl and propan-2-yl groups on the aniline ring. This unique structure can result in distinct chemical and biological properties compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-3-propan-2-ylaniline |
InChI |
InChI=1S/C14H21N/c1-10(2)13-5-4-6-14(9-13)15-11(3)12-7-8-12/h4-6,9-12,15H,7-8H2,1-3H3 |
InChI Key |
YGJOTDMYRVDPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


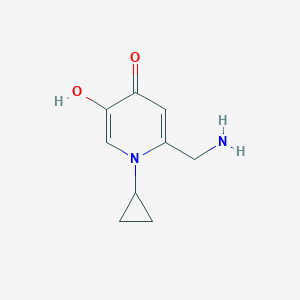
![1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13295049.png)
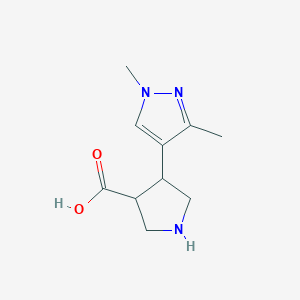

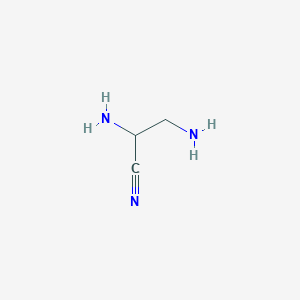
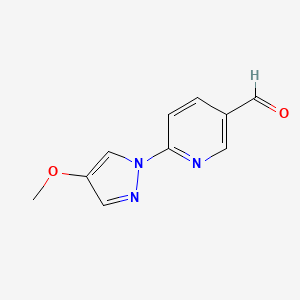
![2-[(Thiophen-2-ylmethyl)amino]propane-1,3-diol](/img/structure/B13295091.png)
![2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol](/img/structure/B13295101.png)
![2-[(2-Methylpentyl)amino]propane-1,3-diol](/img/structure/B13295104.png)
